molecular formula C21H13N5O9 B11562012 3-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate

3-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate

Cat. No.: B11562012
M. Wt: 479.4 g/mol
InChI Key: MCDQSMPUEHAZRB-WSDLNYQXSA-N
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Description

3-[(E)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE is a complex organic compound characterized by its unique structure, which includes nitro groups and formamido functionalities

Properties

Molecular Formula

C21H13N5O9

Molecular Weight

479.4 g/mol

IUPAC Name

[3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C21H13N5O9/c27-20(14-4-6-16(7-5-14)24(29)30)23-22-12-13-2-1-3-19(8-13)35-21(28)15-9-17(25(31)32)11-18(10-15)26(33)34/h1-12H,(H,23,27)/b22-12+

InChI Key

MCDQSMPUEHAZRB-WSDLNYQXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-nitroaniline and 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate imine, which is subsequently converted to the final product by the addition of formamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-[(E)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(E)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. Additionally, the formamido group can form hydrogen bonds with specific amino acid residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-NITRO-N-[(E)-(4-{(E)-[(3-NITROPHENYL)IMINO]METHYL}PHENYL)METHYLIDENE]ANILINE: Similar structure with nitro and imino functionalities.

    Pinacol Boronic Esters: Used in organic synthesis with similar reactivity patterns.

Uniqueness

3-[(E)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE is unique due to its combination of nitro, formamido, and imino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

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